Ikk|A-IN-1

Catalog No.
S12878931
CAS No.
M.F
C31H30N4O4S
M. Wt
554.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ikk|A-IN-1

Product Name

Ikk|A-IN-1

IUPAC Name

4-[4-[(Z)-[3-[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzonitrile

Molecular Formula

C31H30N4O4S

Molecular Weight

554.7 g/mol

InChI

InChI=1S/C31H30N4O4S/c1-33-16-18-34(19-17-33)15-2-20-38-26-13-7-25(8-14-26)35-30(36)29(40-31(35)37)21-23-3-9-27(10-4-23)39-28-11-5-24(22-32)6-12-28/h3-14,21H,2,15-20H2,1H3/b29-21-

InChI Key

HACZQYUWEAIJNO-ANYBSYGZSA-N

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)OC5=CC=C(C=C5)C#N)SC3=O

Isomeric SMILES

CN1CCN(CC1)CCCOC2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)OC5=CC=C(C=C5)C#N)/SC3=O

Ikk|A-IN-1 is a small molecule compound that acts as an inhibitor of the IκB kinase (IKK) complex, which plays a critical role in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is essential for various cellular processes, including inflammation, immune response, and cell survival. By inhibiting the IKK complex, Ikk|A-IN-1 can modulate NF-κB activity, making it a potential therapeutic agent in diseases characterized by chronic inflammation and cancer.

The primary mechanism of action of Ikk|A-IN-1 involves the inhibition of phosphorylation events within the IKK complex. The IKK complex, composed of IKKα, IKKβ, and NEMO (NF-κB essential modulator), phosphorylates the inhibitor of kappa B (IκB) proteins, leading to their degradation and subsequent release of NF-κB dimers. Inhibition by Ikk|A-IN-1 prevents this phosphorylation, thereby stabilizing IκB proteins and retaining NF-κB in the cytoplasm. This action can be summarized in the following reaction:

IKK+I BIkk A IN 1I Bstable+NF Binactive\text{IKK}+\text{I B}\xrightarrow{\text{Ikk A IN 1}}\text{I B}_{\text{stable}}+\text{NF B}_{\text{inactive}}

Ikk|A-IN-1 has demonstrated significant biological activity by effectively reducing NF-κB activation in various cellular models. Studies have shown that this compound can inhibit the proliferation of cancer cells and reduce inflammatory responses in immune cells. Specifically, it has been observed to suppress tumor necrosis factor-alpha (TNF-α)-induced NF-κB activation, leading to decreased expression of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 .

The synthesis of Ikk|A-IN-1 typically involves multi-step organic reactions that may include:

  • Formation of key intermediates: Utilizing standard reactions such as nucleophilic substitutions or cyclization to create the core structure.
  • Functionalization: Introducing specific functional groups that enhance binding affinity to the IKK complex.
  • Purification: Employing techniques like chromatography to isolate the final product with high purity.

Specific synthetic routes have not been extensively detailed in current literature but would likely follow established protocols for similar kinase inhibitors.

Ikk|A-IN-1 has potential applications in:

  • Cancer Therapy: Due to its ability to inhibit NF-κB signaling, it may be effective against tumors that rely on this pathway for survival and proliferation.
  • Inflammatory Diseases: It can be utilized in treating conditions such as rheumatoid arthritis or inflammatory bowel disease, where NF-κB plays a pivotal role in disease progression.

Research into these applications is ongoing, with preclinical studies indicating promising results.

Interaction studies have shown that Ikk|A-IN-1 binds selectively to the ATP-binding site of the IKK complex. This binding inhibits the kinase activity necessary for phosphorylating IκB proteins. Furthermore, co-immunoprecipitation assays have confirmed that treatment with Ikk|A-IN-1 alters the association dynamics within the IKK complex, disrupting its normal function and leading to reduced NF-κB activation .

Several compounds exhibit similar inhibitory effects on the IKK complex or NF-κB signaling pathways. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
BAY 11-7082Inhibits phosphorylation of IκBNon-selective; affects other kinases
PS1145Selective inhibitor of IKKβMore potent against inflammatory pathways
NEMO Binding Domain InhibitorsDisrupts interaction with NEMOTargeted approach affecting specific pathways

Uniqueness of Ikk|A-IN-1

Ikk|A-IN-1 stands out due to its selective inhibition profile targeting both major kinases (IKKα and IKKβ) without significantly affecting other kinases involved in different signaling pathways. Its specific design allows for potentially fewer off-target effects compared to broader inhibitors like BAY 11-7082.

XLogP3

5.4

Hydrogen Bond Acceptor Count

8

Exact Mass

554.19877662 g/mol

Monoisotopic Mass

554.19877662 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-10-2024

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